molecular formula C7H13F3N2 B13972775 (R)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

(R)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

Katalognummer: B13972775
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: VCPTXVLGEGVXJZ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Eigenschaften

Molekularformel

C7H13F3N2

Molekulargewicht

182.19 g/mol

IUPAC-Name

(3R)-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-11-6-3-4-12(5-6)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1

InChI-Schlüssel

VCPTXVLGEGVXJZ-ZCFIWIBFSA-N

Isomerische SMILES

CCN[C@@H]1CCN(C1)C(F)(F)F

Kanonische SMILES

CCNC1CCN(C1)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

    Purification: The final product is purified using techniques such as chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale reactors, continuous flow processes, and advanced purification methods to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine could be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.

Industry

In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine include other trifluoromethylated amines and pyrrolidine derivatives.

Uniqueness

The uniqueness of ®-N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine lies in its specific stereochemistry and the presence of the trifluoromethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.